N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 301306-13-8
VCID: VC21412766
InChI: InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16)
SMILES: C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75g/mol

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide

CAS No.: 301306-13-8

Cat. No.: VC21412766

Molecular Formula: C12H11ClN2OS

Molecular Weight: 266.75g/mol

* For research use only. Not for human or veterinary use.

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide - 301306-13-8

Specification

CAS No. 301306-13-8
Molecular Formula C12H11ClN2OS
Molecular Weight 266.75g/mol
IUPAC Name N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
Standard InChI InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16)
Standard InChI Key JHXGLKACLBGNHG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl
Canonical SMILES C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl

Introduction

Chemical Structure and Properties

Structural Information

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide possesses a well-defined chemical structure characterized by a thiazole core connected to both a benzyl group and a chloroacetamide moiety. The systematic arrangement of these functional groups contributes to its reactivity and potential for further synthetic transformations.

Table 1. Chemical Identifiers of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide

ParameterValue
CAS No.301306-13-8
Molecular FormulaC₁₂H₁₁ClN₂OS
Molecular Weight266.75 g/mol
IUPAC NameN-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
Standard InChIInChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16)
Standard InChIKeyJHXGLKACLBGNHG-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl
PubChem Compound732510

Physical and Chemical Properties

The compound exists as a solid at room temperature with physical properties typical of thiazole derivatives. Its chemical reactivity is primarily determined by the presence of the chloroacetamide group, which serves as an excellent leaving group in nucleophilic substitution reactions. This characteristic makes it particularly valuable as a synthetic intermediate in organic chemistry.

The thiazole ring contributes to the compound's stability while simultaneously providing a site for potential biological interactions. The presence of nitrogen and sulfur atoms in the heterocyclic system enables hydrogen bonding and coordination with biological targets, enhancing its potential pharmacological applications.

Synthesis Methods

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide typically follows established organic chemistry procedures. The most common synthetic route involves the reaction between thiazole derivatives and chloroacetyl chloride under controlled conditions.

The general synthesis pathway can be summarized as follows:

  • Preparation of the appropriate 5-benzyl-1,3-thiazol-2-amine derivative

  • Reaction with chloroacetyl chloride in the presence of a suitable base

  • Purification of the final product using standard techniques such as recrystallization or column chromatography

This synthetic approach yields N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide in good to excellent yields, typically ranging from 70-85% depending on the specific reaction conditions employed .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide serves as a crucial synthetic intermediate in the preparation of various biologically active compounds. Its versatility stems from the reactive chloroacetamide moiety, which readily undergoes nucleophilic substitution reactions with various nucleophiles.

One significant application involves its reaction with sulfur and morpholine to form N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides. These compounds can further react with ethenediamine to yield N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides with excellent yields .

The synthetic utility of this compound extends to the preparation of more complex derivatives like N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide, which involves multi-step organic reactions requiring careful control of reaction conditions.

Derivatives with Anticancer Properties

Compounds derived from N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide have demonstrated promising anticancer activities. Research conducted within the framework of the Developmental Therapeutic Program of the National Cancer Institute (DTP, NCI, Bethesda, Maryland, USA) has identified several derivatives with significant antitumor properties .

Table 2. Selected Derivatives and Their Anticancer Properties

DerivativeStructure ModificationAnticancer Activity
N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamidesSubstitution of chlorine with morpholin-4-yl-2-oxo groupPromising activity in initial screenings
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamidesIntroduction of 4,5-dihydro-1H-imidazole-2-carboxamide moietySignificant activity against multiple cancer cell lines

The anticancer activity of these derivatives is attributed to their ability to interact with specific biological targets involved in cancer progression. The structural features, particularly the thiazole core and the modified side chains, contribute to their bioactivity profiles .

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